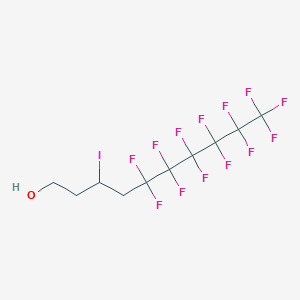

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol

Descripción general

Descripción

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a decanol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactive nature of the fluorinating and iodinating agents.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various fluorinated alcohols or hydrocarbons.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products:

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of fluorinated alcohols or hydrocarbons.

Substitution: Formation of various substituted fluorinated compounds.

Aplicaciones Científicas De Investigación

Material Science

Fluorinated Polymers and Coatings

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is utilized in the synthesis of fluorinated polymers that exhibit superior hydrophobic and oleophobic properties. These materials are essential for applications in protective coatings for electronics and textiles. The compound's ability to impart chemical resistance and durability makes it suitable for harsh environments .

Surface Modification

The compound is also employed in surface modification techniques to enhance the performance of materials used in microelectronics and biomedical devices. Its fluorinated structure contributes to low surface energy characteristics that can prevent biofouling and improve biocompatibility .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of novel pharmaceuticals. The presence of iodine enhances the biological activity of compounds by improving their metabolic stability and bioavailability. Research has indicated potential applications in developing antiviral and anticancer agents .

Imaging Agents

The compound's unique properties make it suitable for use as an imaging agent in medical diagnostics. Its high stability and resistance to degradation allow for prolonged visualization in imaging techniques such as MRI or PET scans .

Environmental Applications

Pollutant Removal

Due to its hydrophobic nature and chemical stability, this compound can be utilized in the removal of hydrophobic pollutants from water sources. This application is particularly relevant in the context of environmental remediation efforts aimed at cleaning contaminated sites .

Fluorinated Surfactants

As a surfactant component in formulations aimed at oil spill recovery or soil remediation processes, this compound can enhance the solubility of pollutants and facilitate their extraction from contaminated matrices .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart hydrophobicity and chemical stability, while the iodine atom can participate in various chemical reactions. The compound can interact with biological membranes, altering their properties and potentially affecting cellular processes.

Comparación Con Compuestos Similares

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Comparison:

- Uniqueness: 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

- Chemical Properties: Compared to similar fluorinated compounds, this compound exhibits higher thermal stability and resistance to chemical degradation.

- Applications: While similar compounds are used in coatings and materials, this compound has broader applications in biological and medical research due to its unique functional groups.

Actividad Biológica

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol (CAS No. 16083-68-4) is a fluorinated alcohol with a complex structure that includes iodine and multiple fluorine atoms. Its unique chemical properties have garnered attention in various fields including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.

- Molecular Formula : C10H8F13IO

- Molecular Weight : 518.05 g/mol

- Boiling Point : 247.7 ± 40.0 °C (predicted)

- Density : 1.840 ± 0.06 g/cm³ (predicted)

- pKa : 14.71 ± 0.10 (predicted)

Pharmacological Effects

Research into the pharmacological effects of this compound indicates potential applications in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties. The presence of iodine may enhance this effect due to its known antiseptic properties.

- Endocrine Disruption : Some fluorinated compounds are known to disrupt endocrine functions. Investigations into this compound's impact on steroidogenesis in Leydig cells have shown that it may interfere with testosterone production by inhibiting key enzymes involved in steroid synthesis .

Toxicity Profiles

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : The compound has been classified under several hazard codes indicating potential acute toxicity through inhalation and ingestion routes .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.

Case Study 1: Endocrine Disruption in Leydig Cells

A study investigated the effects of fluorinated compounds on Leydig cell function. The results indicated that exposure to certain concentrations of this compound significantly inhibited the expression of genes related to steroidogenic enzymes such as CYP11A1 and HSD3B1. This inhibition led to decreased testosterone production in vitro .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of various perfluorinated compounds including this compound was evaluated against common bacterial strains. The results demonstrated a notable reduction in bacterial viability at specific concentrations of the compound .

Research Findings Summary

Propiedades

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBQGMQWGMDRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895381 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-68-4 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.